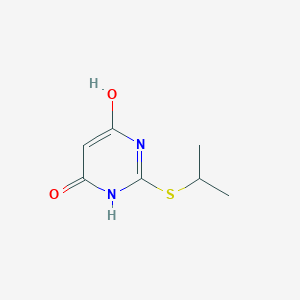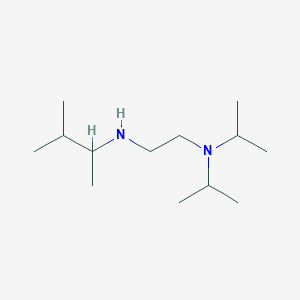
6-Hydroxy-2-(isopropylthio)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-2-(isopropylthio)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 This specific compound features a hydroxyl group at position 6, an isopropylthio group at position 2, and a keto group at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(isopropylthio)pyrimidin-4(3H)-one typically involves the alkylation of 6-amino-2-thiouracil with isopropyl halides in the presence of a base. The reaction proceeds as follows:
Starting Material: 6-amino-2-thiouracil
Reagent: Isopropyl halide (e.g., isopropyl bromide)
Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
Solvent: Dimethylformamide (DMF) or ethanol
Reaction Conditions: The reaction mixture is heated to reflux for several hours.
The resulting product is then purified using recrystallization or column chromatography to obtain this compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-2-(isopropylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The keto group at position 4 can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group at position 6 can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: 6-Hydroxy-2-(isopropylthio)pyrimidin-4-ol
Substitution: Various substituted derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-2-(isopropylthio)pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways involving pyrimidine derivatives.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors, making it a candidate for drug development.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-2-(isopropylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and isopropylthio groups can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to modulation of their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, further influencing its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Hydroxy-2-methylthio-4(3H)-pyrimidinone
- 6-Hydroxy-2-ethylthio-4(3H)-pyrimidinone
- 6-Hydroxy-2-(propylthio)pyrimidin-4(3H)-one
Comparison
Compared to similar compounds, 6-Hydroxy-2-(isopropylthio)pyrimidin-4(3H)-one is unique due to the presence of the isopropylthio group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H10N2O2S |
|---|---|
Molekulargewicht |
186.23 g/mol |
IUPAC-Name |
4-hydroxy-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O2S/c1-4(2)12-7-8-5(10)3-6(11)9-7/h3-4H,1-2H3,(H2,8,9,10,11) |
InChI-Schlüssel |
YFEHHYSVQLUSLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC1=NC(=CC(=O)N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13334852.png)


![Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride](/img/structure/B13334867.png)




![(R)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13334893.png)



